molecular formula C6H4BrClFN B2961194 3-Bromo-5-(chloromethyl)-2-fluoropyridine CAS No. 1227584-17-9

3-Bromo-5-(chloromethyl)-2-fluoropyridine

Cat. No.: B2961194
CAS No.: 1227584-17-9
M. Wt: 224.46
InChI Key: ONVXILFQDMYMEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(chloromethyl)-2-fluoropyridine is a heterocyclic organic compound that contains a pyridine ring substituted with bromine, chloromethyl, and fluorine groups. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(chloromethyl)-2-fluoropyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination of 2-fluoropyridine followed by chloromethylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formaldehyde or chloromethyl methyl ether for the chloromethylation step. The reactions are usually carried out under controlled temperatures and inert atmosphere to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Catalysts and solvents are carefully selected to optimize the reaction rates and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(chloromethyl)-2-fluoropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromine and chloromethyl groups to hydrogen or other substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) under mild heating.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in ether solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of dehalogenated or dechloromethylated pyridines.

Scientific Research Applications

3-Bromo-5-(chloromethyl)-2-fluoropyridine is utilized in various scientific research applications:

    Chemistry: As a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: In the development of bioactive compounds and enzyme inhibitors.

    Medicine: As a precursor in the synthesis of pharmaceutical intermediates and potential drug candidates.

    Industry: In the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(chloromethyl)-2-fluoropyridine involves its interaction with molecular targets through its reactive functional groups. The bromine and chloromethyl groups can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, facilitating its interaction with biological membranes and targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(chloromethyl)pyridine
  • 2-Fluoro-3-bromopyridine
  • 5-(Chloromethyl)-2-fluoropyridine

Uniqueness

3-Bromo-5-(chloromethyl)-2-fluoropyridine is unique due to the presence of all three substituents (bromine, chloromethyl, and fluorine) on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

3-bromo-5-(chloromethyl)-2-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-5-1-4(2-8)3-10-6(5)9/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVXILFQDMYMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.